molecular formula C20H21N3O3 B7720930 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide

Cat. No. B7720930
M. Wt: 351.4 g/mol
InChI Key: QLNZJPWTXVZIQP-UHFFFAOYSA-N
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Description

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is a compound that has gained significant interest in scientific research due to its potential biological effects. This compound is also known as L-765,314 and has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has various biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in lab experiments is its potential to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood.

Future Directions

There are many future directions for the study of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. Some of these directions include further studies on its mechanism of action, its potential use in treating other diseases, and the development of more effective derivatives of this compound.
Conclusion:
In conclusion, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is a compound that has gained significant interest in scientific research due to its potential biological effects. This compound has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While its mechanism of action is not fully understood, studies have shown that it has various biochemical and physiological effects. There are many future directions for the study of this compound, and further research is needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide involves the reaction of p-tolylacetic acid with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with ethyl 4-bromobutyrate to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is then coupled with 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole to form the final product.

Scientific Research Applications

The potential applications of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in scientific research are vast. This compound has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-6-10-16(11-7-14)21-18(24)4-3-5-19-22-20(23-26-19)15-8-12-17(25-2)13-9-15/h6-13H,3-5H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNZJPWTXVZIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide

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